1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl-
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Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- is an organoselenium compound. Organoselenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, may exhibit interesting biological activities due to the presence of selenium, which is known for its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: Appropriate aromatic precursors with functional groups that can facilitate cyclization.
Reaction Conditions: The reaction may require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or other selenium-containing species.
Reduction: Reduction reactions can convert the compound into different selenium-containing derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Molecular targets may include enzymes and proteins involved in oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
Ebselen: Another organoselenium compound with antioxidant properties.
Selenocysteine: The 21st amino acid, containing selenium.
Selenomethionine: A naturally occurring amino acid with selenium.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other organoselenium compounds.
Properties
CAS No. |
81744-05-0 |
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Molecular Formula |
C14H11NOSe |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NOSe/c1-10-7-8-12-13(9-10)17-15(14(12)16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
SSMHBFAVMHUSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N([Se]2)C3=CC=CC=C3 |
Origin of Product |
United States |
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